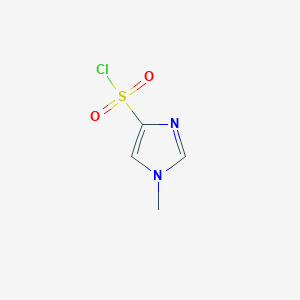
(1R,2S,3R,4S)-3,4-Dichlorocyclobutane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3R,4S)-3,4-Dichlorocyclobutane-1,2-diol is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a cyclobutane derivative that contains two chlorine atoms and two hydroxyl groups. It is also known as DCB, and it has a molecular formula of C4H6Cl2O2.
作用機序
DCB inhibits glyoxalase I by binding to the active site of the enzyme and blocking its catalytic activity. This results in the accumulation of methylglyoxal, which can cause cellular damage through the formation of advanced glycation end products (AGEs). DCB has also been shown to inhibit the activity of other enzymes, such as lactate dehydrogenase and alcohol dehydrogenase, although the mechanism of inhibition is not well understood.
Biochemical and Physiological Effects:
DCB has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and activating the p38 MAPK pathway. It can also inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. DCB has been shown to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DCB has several advantages for lab experiments. It is a potent and specific inhibitor of glyoxalase I, which makes it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experiments. However, DCB has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It can also inhibit the activity of other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DCB. One area of interest is the development of new inhibitors of glyoxalase I that are more potent and specific than DCB. Another area of interest is the investigation of the effects of DCB on other cellular processes, such as autophagy and DNA repair. DCB has also been shown to have potential as an antiviral agent, and further research in this area could lead to the development of new treatments for viral infections.
合成法
DCB can be synthesized through several methods, including the reaction of dichloroacetyl chloride with diethyl oxalate, the reaction of 1,2-dichloroethane with ethylene glycol, and the reaction of 1,2-dichloroethane with sodium hydroxide. However, the most commonly used method is the reaction of dichloroacetic acid with ethylene glycol. This method involves the addition of dichloroacetic acid to a mixture of ethylene glycol and a strong base, such as sodium hydroxide or potassium hydroxide. The resulting mixture is then heated under reflux, and DCB is formed as a white crystalline solid.
科学的研究の応用
DCB has been widely used in scientific research due to its unique properties. It is a potent inhibitor of glyoxalase I, an enzyme that is involved in the detoxification of methylglyoxal, a reactive metabolite that can cause cellular damage. DCB has been used to study the role of glyoxalase I in various biological processes, including cancer, diabetes, and aging. It has also been used to investigate the effects of methylglyoxal on cellular signaling pathways and gene expression.
特性
CAS番号 |
135559-05-6 |
|---|---|
分子式 |
C4H6Cl2O2 |
分子量 |
156.99 g/mol |
IUPAC名 |
(1R,2S,3R,4S)-3,4-dichlorocyclobutane-1,2-diol |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-2(6)4(8)3(1)7/h1-4,7-8H/t1-,2+,3+,4- |
InChIキー |
BGSZQAHCDRWNIY-DUHBMQHGSA-N |
異性体SMILES |
[C@H]1([C@@H]([C@H]([C@H]1Cl)Cl)O)O |
SMILES |
C1(C(C(C1Cl)Cl)O)O |
正規SMILES |
C1(C(C(C1Cl)Cl)O)O |
同義語 |
1,2-Cyclobutanediol,3,4-dichloro-,(1alpha,2alpha,3beta,4beta)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



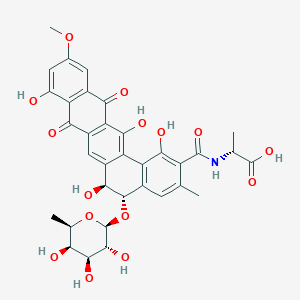

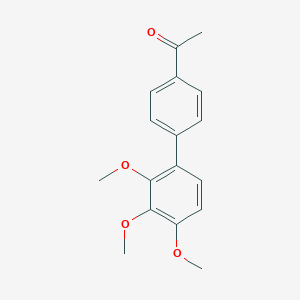

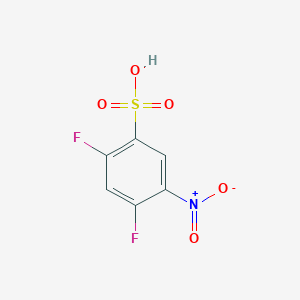
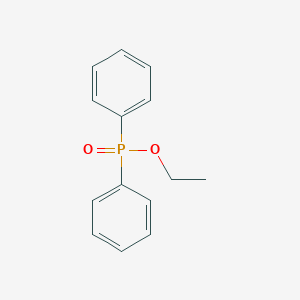
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
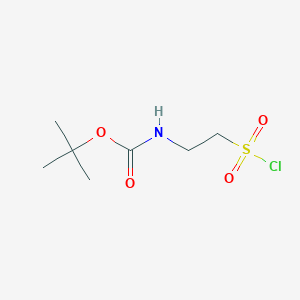
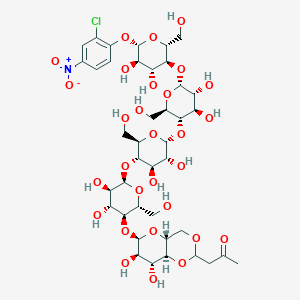


![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)

